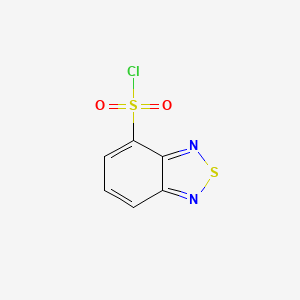

2,1,3-Benzothiadiazole-4-sulfonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

2,1,3-benzothiadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAICGCTHOWKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224022 | |

| Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73713-79-8 | |

| Record name | 2,1,3-Benzothiadiazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73713-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,1,3 Benzothiadiazole 4 Sulfonyl Chloride

Direct Synthesis from 2,1,3-Benzothiadiazole (B189464) via Chlorosulfonation

The most direct approach to synthesizing 2,1,3-Benzothiadiazole-4-sulfonyl chloride is through the electrophilic aromatic substitution of the parent 2,1,3-Benzothiadiazole (BTD). wikipedia.org Chlorosulfonation is a standard method for introducing a sulfonyl chloride group onto an aromatic ring. wikipedia.org

The reaction involves treating 2,1,3-benzothiadiazole with chlorosulfonic acid (HSO₃Cl). wikipedia.org Due to the electron-poor nature of the BTD ring system, which deactivates it towards electrophilic attack, the conditions for this reaction are typically harsh. nih.govacs.org The reaction is generally performed by adding the BTD substrate to an excess of chlorosulfonic acid, often with controlled heating to drive the reaction to completion.

Optimization of this reaction would involve manipulating several key parameters to maximize the yield of the desired 4-sulfonyl chloride isomer while minimizing the formation of byproducts, such as the 4,7-disulfonylated product or other isomers.

Table 1: Typical Reaction Parameters for Chlorosulfonation

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Chlorosulfonic acid (HSO₃Cl) | Provides the electrophile (SO₂Cl⁺ or a related species) for the substitution. |

| Stoichiometry | Excess chlorosulfonic acid | Often used as both reagent and solvent; drives the reaction equilibrium forward. |

| Temperature | Elevated (e.g., >100 °C) | Required to overcome the deactivation of the electron-poor BTD ring. nih.gov |

| Reaction Time | Several hours | Ensures complete conversion of the starting material. |

While specific, peer-reviewed yields for the direct chlorosulfonation of BTD are not extensively documented in the available literature, the commercial availability of this compound at purities of 97% or higher suggests that this synthetic route is efficient and viable on an industrial scale. avantorsciences.com The primary purification challenge involves separating the desired monosubstituted product from unreacted starting material and any disubstituted byproducts. The final product is a solid with a melting point in the range of 145-147 °C. avantorsciences.com

Alternative Synthetic Routes and Precursor Derivatization

Given the harsh conditions of direct chlorosulfonation and potential regioselectivity issues, alternative synthetic strategies have been developed. These routes often rely on the functionalization of a pre-substituted BTD core or employ modern cross-coupling and C-H activation techniques. nih.govacs.org

An alternative to direct functionalization is to begin with a BTD ring that already contains a substituent that can be converted into a sulfonyl chloride. For instance, synthesis can start from 4-amino-2,1,3-benzothiadiazole. The amino group can be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.

Another important precursor is 4,7-dibromo-2,1,3-benzothiadiazole, which is readily synthesized by the bromination of BTD. wikipedia.org This dibromide is a versatile building block for introducing various functional groups through cross-coupling reactions. wikipedia.org One of the bromo-substituents could potentially be converted into a sulfonyl chloride group through a multi-step sequence, such as lithium-halogen exchange followed by quenching with sulfur dioxide and subsequent chlorination.

More recently, iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of the BTD ring. nih.govacs.org This method allows for the introduction of a boronic ester group, which is a versatile handle for further transformations, including potential conversion to a sulfonyl chloride.

The synthesis of isomeric or structurally related sulfonyl chlorides provides valuable benchmarks for understanding structure-activity relationships. For example, 2,1,3-Benzothiadiazole-5-sulfonyl chloride is a known isomer. sigmaaldrich.com Its synthesis would proceed through different intermediates, likely starting from a 3,4-disubstituted benzene (B151609) derivative, which is then cyclized to form the thiadiazole ring.

Furthermore, studies on the chlorosulfonation of related heterocyclic systems, such as dihydrobenzothiazol-2-ones, have shown that the sulfonyl chloride group is typically introduced at the 6-position, highlighting how the nature of the heterocyclic core influences the regiochemical outcome of the electrophilic substitution. researchgate.net

Mechanistic Investigations of Formation Pathways

The formation of this compound via direct chlorosulfonation follows the general mechanism of an electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com

The process begins with the generation of a potent electrophile from chlorosulfonic acid. The active electrophile attacks the π-system of the benzothiadiazole ring. The BTD ring is electron-deficient, but the benzene portion still possesses enough aromatic character to react. wikipedia.org The C4 and C7 positions are electronically favored for electrophilic attack. nih.govdiva-portal.org

The attack results in the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. In the final step, a weak base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts the proton from the carbon atom bearing the new sulfonyl chloride group. This restores the aromaticity of the ring, yielding the final product. The reversibility often seen in sulfonation reactions is generally suppressed in chlorosulfonation, making the reaction effectively irreversible. wikipedia.org

Reactivity Profiles and Transformational Chemistry of 2,1,3 Benzothiadiazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (–SO₂Cl) attached to the 2,1,3-benzothiadiazole (B189464) core is a highly reactive electrophilic site. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of various derivatives, primarily through nucleophilic substitution, where the chloride ion serves as an effective leaving group.

Reaction with Amines: Formation of Sulfonamide Derivatives

The reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with primary or secondary amines is a standard and efficient method for the synthesis of the corresponding sulfonamide derivatives. researchgate.net This reaction, known as sulfonylation, typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. ekb.eg The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new sulfur-nitrogen bond and the expulsion of the chloride ion. researchgate.net

The general transformation is as follows: this compound + R¹R²NH → N-(R¹,R²)-2,1,3-benzothiadiazole-4-sulfonamide + HCl

The nucleophilicity of the amine can influence the reaction conditions required. researchgate.net While primary amines are generally highly reactive, secondary amines may exhibit lower reactivity. researchgate.net This reaction is a cornerstone in medicinal chemistry for creating diverse libraries of compounds, as a wide variety of amines can be utilized to generate a broad spectrum of sulfonamide derivatives. nih.govucl.ac.uk

Table 1: Synthesis of Sulfonamide Derivatives

| Amine Nucleophile (R¹R²NH) | Resulting Sulfonamide Product | Amine Type |

|---|---|---|

| Ammonia (NH₃) | 2,1,3-Benzothiadiazole-4-sulfonamide | Primary |

| Methylamine (CH₃NH₂) | N-methyl-2,1,3-benzothiadiazole-4-sulfonamide | Primary |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide | Secondary |

| Aniline (B41778) (C₆H₅NH₂) | N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide | Primary (Aromatic) |

| Piperidine (C₅H₁₀NH) | 4-(piperidin-1-ylsulfonyl)-2,1,3-benzothiadiazole | Secondary (Cyclic) |

Reaction with Alcohols: Formation of Sulfonate Esters

Analogous to the reaction with amines, this compound reacts with alcohols to form sulfonate esters. eurjchem.com This process also typically requires the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. youtube.com The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. youtube.com This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group (a sulfonate), which is useful in subsequent substitution or elimination reactions. libretexts.org The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.comlibretexts.org

The general transformation is as follows: this compound + R-OH → R-O-SO₂-2,1,3-benzothiadiazole + HCl

Table 2: Synthesis of Sulfonate Ester Derivatives

| Alcohol Nucleophile (R-OH) | Resulting Sulfonate Ester Product | Alcohol Type |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2,1,3-benzothiadiazole-4-sulfonate | Primary |

| Ethanol (C₂H₅OH) | Ethyl 2,1,3-benzothiadiazole-4-sulfonate | Primary |

| Isopropanol (B130326) ((CH₃)₂CHOH) | Isopropyl 2,1,3-benzothiadiazole-4-sulfonate | Secondary |

| Phenol (C₆H₅OH) | Phenyl 2,1,3-benzothiadiazole-4-sulfonate | Aromatic |

Reactivity with Other Nucleophiles

The electrophilic sulfur atom of this compound can react with various other nucleophiles. One of the most common reactions for sulfonyl chlorides is hydrolysis, where water acts as the nucleophile. This reaction, often occurring in the presence of a base, converts the sulfonyl chloride into the corresponding 2,1,3-benzothiadiazole-4-sulfonic acid. Other nucleophiles, such as sources of fluoride (B91410) (e.g., KF), could potentially be used to synthesize the corresponding sulfonyl fluoride, although specific examples for this substrate are not extensively documented. The versatility of the sulfonyl chloride moiety allows for a range of transformations critical for creating diverse molecular architectures.

Ortho-Directed Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on a directing metalation group (DMG), which coordinates with an organometallic base (typically an organolithium reagent) and directs deprotonation to an adjacent ortho position. baranlab.org The resulting arylmetal intermediate can then be trapped with an electrophile to introduce a new substituent.

Investigation of Direct Metalation Groups (DMGs) in Position 4

Research has been conducted to explore the potential of sulfonyl-based groups at the 4-position of the 2,1,3-benzothiadiazole (BTD) ring to act as DMGs for functionalizing the C5-position. Sulfonamide groups, in particular, are recognized as strong DMGs due to their ability to coordinate effectively with organometallic species. organic-chemistry.org In one study, this compound was used as a precursor to synthesize various sulfonamide derivatives, which were then evaluated as potential DMGs.

The objective was to use these groups to direct metalation to the C5-H bond, which is typically difficult to functionalize directly.

Table 3: Sulfonyl-Based Directing Metalation Groups (DMGs) Investigated at Position 4 of 2,1,3-Benzothiadiazole

| Compound Name | Chemical Structure of DMG at Position 4 | Rationale for Investigation |

|---|---|---|

| N,N-diisopropyl-2,1,3-benzothiadiazole-4-sulfonamide | -SO₂N(i-Pr)₂ | Commonly used and effective sulfonamide DMG. |

| 4-((4-fluorophenyl)sulfonyl)-2,1,3-benzothiadiazole | -SO₂(4-F-Ph) | A sulfone derivative tested for directing ability. |

| N-(tert-butyl)-N-fluoro-2,1,3-benzothiadiazole-4-sulfonamide | -SO₂N(F)(t-Bu) | A fluorinated sulfonamide variant. |

Screening of Organometallic Species and Electrophiles

To achieve successful ortho-metalation, a systematic screening of organometallic bases, solvents, temperatures, and electrophiles was performed using the synthesized DMG-substituted BTD substrates. A variety of strong bases were tested to facilitate the deprotonation at the C5 position.

Organometallic Species Screened:

n-Butyllithium (n-BuLi): A common and highly reactive organolithium base.

Lithium diisopropylamide (LDA): A strong, non-nucleophilic base often used in DoM.

i-Pr₂NMgCl·LiCl: A hindered magnesium-based reagent.

LICKOR (n-BuLi + t-BuOK): A superbasic mixture known to enhance reactivity.

Following the attempted metalation step, electrophiles were added to the reaction mixture to trap any carbanion formed at the C5 position.

Electrophiles Screened:

Acetone (B3395972): To introduce an isopropanol group after workup.

Benzaldehyde: To introduce a benzhydrol group after workup.

Despite the strength of sulfonamides as DMGs in other aromatic systems, the screening process for the functionalization of the BTD core at the C5 position was largely unsuccessful. Under most tested conditions, no significant formation of the desired ortho-substituted product was observed. The substrates containing fluorine were found to decompose during the reactions. Only one set of conditions, using N,N-diisopropyl-2,1,3-benzothiadiazole-4-sulfonamide as the substrate, n-BuLi as the base, and acetone as the electrophile, showed trace amounts of the desired product. This indicates that while theoretically plausible, the ortho-directed metalation of the BTD ring using a C4-sulfonyl-based DMG is challenging.

Table 4: Summary of Screening for Ortho-Directed Metalation and Functionalization

| Substrate (DMG) | Base | Electrophile | Temperature (°C) | Outcome |

|---|---|---|---|---|

| N,N-diisopropyl-2,1,3-benzothiadiazole-4-sulfonamide | n-BuLi | Acetone | -78 to rt | Trace amount of desired product detected. |

| N,N-diisopropyl-2,1,3-benzothiadiazole-4-sulfonamide | LDA | Acetone | -78 to rt | No desired product observed. |

| N-(tert-butyl)-N-fluoro-2,1,3-benzothiadiazole-4-sulfonamide | n-BuLi | Acetone | -78 to rt | Decomposition of substrate. |

| N,N-diisopropyl-2,1,3-benzothiadiazole-4-sulfonamide | LICKOR | Acetone | -78 | Decomposition of substrate. |

Regioselective C-H Functionalization Approaches

The functionalization of the benzenoid ring of 2,1,3-benzothiadiazole (BTD) has traditionally been challenging due to the electron-poor nature of the heterocycle. diva-portal.org However, modern synthetic methods have enabled regioselective C-H functionalization, providing access to versatile building blocks. One of the most effective strategies is the Iridium-catalyzed C-H borylation. diva-portal.orgbris.ac.ukacs.orgnih.gov This method allows for the direct installation of boryl groups at specific positions on the BTD core, which can then be further transformed. diva-portal.org

Specifically, Ir-catalyzed C-H borylation provides access to 5-boryl or 4,6-diboryl BTD derivatives. diva-portal.orgbris.ac.ukacs.orgnih.gov These borylated intermediates are highly valuable as they can undergo a wide range of subsequent reactions, including ipso-substitution at the C–B bond and serving as handles for ortho-directed C-H functionalization. diva-portal.orgnih.gov For instance, carboxylate-assisted ruthenium-catalyzed C-H arylation has been shown to proceed with high regioselectivity at the C4 position. diva-portal.org By manipulating the reaction conditions and the stoichiometry of the reagents, sequential arylations can be performed to introduce different aromatic units at various positions, leading to complex, tri-substituted BTD systems. diva-portal.org These approaches bypass the need for multi-step de novo synthesis, which was often required in the past to obtain similarly substituted BTDs. diva-portal.orgnih.gov

| Reaction Type | Starting Material | Reagents/Conditions | Position(s) Functionalized | Product Type |

|---|---|---|---|---|

| Ir-catalyzed C-H Borylation | 2,1,3-Benzothiadiazole | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | C5 or C4/C6 | 5-Boryl or 4,6-Diboryl BTD |

| Ru-catalyzed C-H Arylation | BTD Derivative | Ru catalyst, Bromoarene (1 equiv.) | C4 | C4-Arylated BTD |

| Sequential Arylation | BTD Derivative | Ru catalyst, Bromoarene (3 equiv.) | C4, C5, C6 | 4,5,6-Triaryl BTD |

Aryne Reactivity in Benzothiadiazole Derivatization

Aryne chemistry offers a powerful method for the difunctionalization of aromatic rings in a single step. nih.gov This strategy has been successfully applied to the BTD system through the generation and trapping of the novel heteroaryne, 2,1,3-benzothiadiazol-4,5-yne. diva-portal.org This highly reactive intermediate is typically generated under mild conditions from a diaryliodonium salt precursor via deprotonation. diva-portal.orgacs.orgnih.gov

The regioselectivity of the subsequent trapping reaction is a critical aspect of aryne chemistry. For unsymmetrical arynes like the BTD-based intermediate, the outcome of the nucleophilic attack can be predicted by the Aryne Distortion Model. diva-portal.orgacs.orgnih.gov This model posits that the incoming nucleophile will preferentially attack the more linear, and thus more electrophilic, carbon of the strained triple bond. diva-portal.orgacs.orgnih.gov In the case of 2,1,3-benzothiadiazol-4,5-yne, the strong electron-withdrawing nature of the thiadiazole nitrogen atoms induces significant distortion of the aryne bond. diva-portal.orgacs.orgnih.gov DFT calculations predicted a substantial bond angle distortion, favoring nucleophilic attack at the C5 position. diva-portal.orgacs.orgnih.gov

Experimental studies have validated this theoretical prediction. The 2,1,3-benzothiadiazol-4,5-yne intermediate was successfully generated and trapped in situ with various arynophiles, including azides, cyclic ureas, and furan. diva-portal.org In these reactions, trapping occurred exclusively to afford C5-functionalized products, demonstrating a high degree of regioselectivity consistent with the Aryne Distortion Model. diva-portal.org This methodology provides a reliable route to novel, densely functionalized BTD derivatives. nih.govnih.gov

| Aryne Precursor | Generation Conditions | Arynophile (Trap) | Site of Attack | Product Class |

|---|---|---|---|---|

| Diaryliodonium salt | KOtBu in MTBE | Azide | C5 | C5-functionalized BTD |

| Diaryliodonium salt | KOtBu in MTBE | Cyclic Urea | C5 | C5-functionalized BTD |

| Diaryliodonium salt | KOtBu in MTBE | Furan | C5 | C5-functionalized BTD |

Radical Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a versatile precursor for the generation of sulfonyl radicals (RSO₂•), which are key intermediates in a variety of carbon-sulfur bond-forming reactions. researchgate.netmagtech.com.cn These radical processes have gained significant interest for their ability to functionalize unsaturated systems like alkenes and alkynes. researchgate.net

Hydrosulfonylation of Alkenes

A prominent radical reaction involving sulfonyl chlorides is the hydrosulfonylation of alkenes. nih.gov This transformation has been achieved effectively using photoredox catalysis under visible light irradiation. nih.govresearchgate.netnih.gov In this process, the sulfonyl chloride acts as the sulfonyl radical precursor. researchgate.net A key component of this reaction is a suitable hydrogen atom donor, with tris(trimethylsilyl)silane (B43935) being identified as particularly effective for electron-deficient alkenes. nih.govresearchgate.netnih.gov The reaction proceeds via the addition of the photochemically generated sulfonyl radical to the alkene, forming a carbon-centered radical intermediate. researchgate.net This intermediate then abstracts a hydrogen atom from the donor to yield the final hydrosulfonylated product. researchgate.net

The methodology is noted for its operational simplicity and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govresearchgate.netnih.gov The scope of the reaction is broad, encompassing various heteroarylsulfonyl chlorides (e.g., containing thiophene (B33073), thiazole, and pyridine) and a diverse array of alkenes, including linear, gem-disubstituted, and 1,2-disubstituted variants. researchgate.netnih.gov For alkenes bearing alkyl substituents, a polarity-reversal catalysis approach can be successfully implemented to achieve the desired transformation. nih.govresearchgate.netnih.gov

Mechanistic Studies of Sulfonyl Radical Formation

The formation of a sulfonyl radical from a sulfonyl chloride precursor is typically initiated by an electron transfer process. researchgate.net In photoredox catalysis, an excited-state photocatalyst transfers an electron to the sulfonyl chloride (RSO₂Cl). This forms a transient radical anion intermediate (RSO₂Cl•⁻). researchgate.net This intermediate is unstable and rapidly fragments, eliminating a chloride anion (Cl⁻) to produce the desired sulfonyl radical (RSO₂•). researchgate.net

Reactions with Triazoles and Related Heterocycles

The sulfonyl chloride group readily reacts with N-unsubstituted nitrogen heterocycles, such as 1,2,3-triazoles. researchgate.net This sulfonylation reaction typically occurs at one of the nitrogen atoms of the triazole ring, but can lead to challenges in regioselectivity. The reaction of a sulfonyl chloride with a 4-substituted-1,2,3-triazole can potentially yield a mixture of two regioisomeric products: the 1-sulfonyl and the 2-sulfonyl-1,2,3-triazole. researchgate.net

The ratio of these isomers is influenced by several factors, including the steric bulk of the substituents on both the triazole and the sulfonyl chloride, as well as the reaction temperature. researchgate.net For instance, reactions with less sterically demanding sulfonyl chlorides like mesyl chloride and tosyl chloride often favor the formation of the 1-substituted triazole, which is considered the kinetic product. researchgate.net Conversely, using a more sterically hindered sulfonyl chloride can shift the product ratio in favor of the 2-substituted isomer. researchgate.net Higher reaction temperatures also tend to increase the proportion of the 2-sulfonyl derivative, suggesting it is the thermodynamically more stable product. researchgate.net In some cases, pure regioisomers can be isolated from the product mixture through crystallization. researchgate.net The reaction represents a direct method for synthesizing N-sulfonylated triazoles, which are scaffolds of interest in medicinal chemistry. mdpi.com

Exploration of Other Chemical Transformations

Beyond the reactions detailed above, the this compound moiety can participate in a range of other chemical transformations. The sulfonyl chloride group is a powerful electrophile and can react with various nucleophiles. For example, reactions with cyclic imines have been investigated. researchgate.net These reactions can proceed through the formation of N-alkanesulfonyliminium ions, which are subsequently attacked by available nucleophiles like water or chloride anions, leading to diverse products instead of simple β-sultam formation. researchgate.net

The sulfonyl chloride can also serve as a source for other sulfur-based reactive species. Under copper catalysis, it can be used in the regioselective chlorothiolation of alkenes, a process that installs both a chlorine atom and a thioether group across a double bond. organic-chemistry.org This transformation is believed to proceed through radical intermediates and provides a practical route to β-chloroalkyl sulfides. organic-chemistry.org Furthermore, the benzothiadiazole core itself, when appropriately functionalized with groups like amines, can act as a ligand in coordination chemistry, forming complexes with metal centers such as zinc. rsc.org

Derivatization Strategies and Synthesis of Advanced 2,1,3 Benzothiadiazole Systems

Synthesis of Sulfonamide-Based Derivatives and Their Structural Diversityresearchgate.net

The most direct derivatization of 2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reaction with primary or secondary amines to form the corresponding sulfonamides. This classic transformation is a cornerstone of medicinal chemistry, and the structural diversity of the resulting sulfonamides is primarily dictated by the choice of the amine coupling partner. The reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward synthetic route allows for the introduction of a vast range of functionalities, from simple alkyl and aryl groups to more complex heterocyclic and polyfunctional moieties.

The indole (B1671886) nucleus, for example, is a privileged scaffold in biologically active compounds. researchgate.net The synthesis of indole-sulfonamide derivatives has been a subject of interest, and this compound can be effectively coupled with various amino-functionalized indoles. These reactions pave the way for novel compounds that combine the unique electronic properties of the benzothiadiazole core with the established biological relevance of the indole moiety. researchgate.net The resulting sulfonamide linkage is chemically robust, providing a stable covalent connection between the two heterocyclic systems.

Hydrazides are a class of organic compounds that can be readily acylated or sulfonylated. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) can produce the corresponding 2,1,3-benzothiadiazole-4-sulfonohydrazide. This intermediate serves as a valuable building block for further elaboration. For instance, it can be condensed with various aldehydes and ketones to form sulfonyl hydrazones, a class of compounds that has been investigated for a range of biological activities, including antimycobacterial properties. nih.gov

This reactivity can be extended to amino acid hydrazides. By reacting this compound with the free amino group of an amino acid hydrazide, the fluorescent BTD core can be attached to a biomolecule mimic. Such conjugates hold potential as biological probes. The amino acid component can impart biocompatibility and specific targeting capabilities, while the BTD moiety can serve as a fluorescent reporter group for imaging or as a modulator of biological activity. The synthesis of such derivatives would typically involve standard peptide coupling-like conditions, where the amino acid hydrazide is treated with the sulfonyl chloride in an appropriate solvent with a base.

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes for bioimaging and sensing applications. mdpi.comresearchgate.net The fluorescence properties of BTD derivatives, such as their photostability and sensitivity to the local environment, make them attractive for these applications. Sulfonyl chlorides are highly reactive electrophiles that can readily react with nucleophiles like amines and thiols. mit.edu This reactivity makes sulfonyl chlorides useful reagents for covalently attaching a fluorescent label to biomolecules.

While specific studies detailing the use of this compound as a fluorescent labeling agent for thiols, peptides, and proteins are not extensively documented in the reviewed literature, its potential for such applications can be inferred from its chemical nature. The sulfonyl chloride group can react with the free thiol group of cysteine residues in peptides and proteins to form a stable thio-sulfonate ester linkage under appropriate pH conditions. Similarly, it can react with the N-terminal amine or the side-chain amine of lysine (B10760008) residues. The inherent fluorescence of the BTD core would thus be imparted to the labeled biomolecule, enabling its detection and quantification in various biological assays. Reagents like bromobimane are well-known fluorescent probes that specifically target thiol groups. tcichemicals.com

The general utility of sulfonyl chlorides in peptide labeling is well-established, although they are known to be unstable in aqueous solutions, particularly at the higher pH required for reaction with aliphatic amines. mit.edu Therefore, labeling reactions with this compound would need to be carefully optimized, likely at reduced temperatures, to achieve specific and efficient conjugation.

Incorporation into Macromolecular and Polymeric Structuresmit.edumdpi.com

The incorporation of the BTD moiety into polymers is a widely explored strategy for creating materials with tailored electronic and optical properties for use in organic electronics. mit.edumdpi.com The most common approach for synthesizing BTD-containing conjugated polymers is through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. These reactions typically utilize di-halogenated BTD monomers (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) that can be polymerized with corresponding di-boronic acid or di-stannane co-monomers. wikipedia.org

Direct polymerization involving the this compound or its sulfonamide derivatives is not a commonly reported method. However, the synthesis of polysulfonamides is a known class of polymerization. In principle, a di-functional monomer containing the BTD core could be synthesized and subjected to polycondensation. For example, a BTD derivative bearing two sulfonyl chloride groups, or one sulfonyl chloride and one amino group on different parts of an extended monomer, could undergo step-growth polymerization to yield a polysulfonamide with the BTD unit in the main chain or as a pendant group.

Precursor for Conducting Polymers and Dyes

While direct polymerization of this compound is not a common strategy, its derivatives are instrumental in the synthesis of conducting polymers and dyes. The sulfonyl chloride is typically converted to a more stable functional group, which is then incorporated into a monomer. For instance, reaction with an appropriate amine yields a sulfonamide-functionalized BTD monomer. This monomer can then be polymerized, often through cross-coupling reactions like Suzuki or Stille coupling, with a suitable comonomer to produce a donor-acceptor (D-A) type conducting polymer. The BTD unit acts as the electron acceptor, and the choice of the donor comonomer allows for the tuning of the polymer's electronic and optical properties.

In the realm of dyes, derivatives of 2,1,3-Benzothiadiazole are valued for their strong absorption in the visible region and their tunable photophysical properties. Asymmetric derivatives incorporating a BTD core have been designed as organic dyes. nih.gov These often feature a donor-π-acceptor (D-π-A) structure, where the BTD unit functions as a potent electron acceptor. The synthesis of such dyes can involve the derivatization of the sulfonyl chloride into a group that can either act as an anchoring group to a semiconductor surface (in the case of dye-sensitized solar cells) or be further functionalized to modulate the dye's solubility and aggregation properties.

| Derivative Type | Application | Key Feature |

| Sulfonamide-functionalized BTD | Conducting Polymers | Enables incorporation into D-A polymer backbones |

| Asymmetric BTD Derivatives | Organic Dyes | Acts as a strong electron acceptor in D-π-A structures |

Building Blocks for Low-Band Gap Semiconducting Materials

The development of low-band gap organic semiconductors is crucial for applications in organic photovoltaics (OPVs) and near-infrared (NIR) optoelectronics. The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole unit makes it an excellent building block for constructing materials with small HOMO-LUMO gaps. researchgate.net By strategically combining BTD derivatives with various electron-donating units, the intramolecular charge transfer (ICT) character of the resulting molecule or polymer can be enhanced, leading to a significant reduction in the band gap. researchgate.netresearchgate.net

Derivatives of this compound can be employed in the synthesis of these materials. For example, the sulfonyl chloride can be converted into a sulfonamide, which can then be functionalized with moieties that facilitate polymerization or improve solubility and morphology in thin films. Copolymers incorporating BTD units have demonstrated the ability to absorb light at longer wavelengths, a critical requirement for efficient solar energy conversion. researchgate.netnih.gov The energy levels of these materials can be finely tuned by modifying the donor unit, the nature of the linkage, and the substituents on the BTD core.

| Material Type | Key Property | Application |

| BTD-based Copolymers | Low HOMO-LUMO Gap | Organic Photovoltaics (OPVs) |

| Donor-Acceptor Oligomers | Tunable Energy Levels | Near-Infrared (NIR) Optoelectronics |

Development of Coordination Compounds and Metal Complexes

The nitrogen atoms within the 2,1,3-benzothiadiazole ring and the potential for introducing coordinating groups through the derivatization of the sulfonyl chloride make BTD-based molecules attractive ligands for the construction of coordination compounds and metal complexes.

Metal Coordination Chemistry with Functionalized BTDs

Functionalized 2,1,3-benzothiadiazoles have been shown to form stable complexes with various transition metals. For instance, 4-amino-2,1,3-benzothiadiazole has been demonstrated to coordinate with zinc chloride (ZnCl₂) to form a 2:1 complex. rsc.orgresearchgate.net In this complex, the amino groups are the primary coordination sites. rsc.orgresearchgate.net By starting with this compound, a wide variety of ligands with different coordination pockets can be synthesized. For example, reaction with amino-functionalized chelating agents can produce multidentate ligands capable of forming stable complexes with a range of metal ions.

The coordination of a metal ion to a BTD-based ligand can significantly alter the photophysical properties of the ligand. This can lead to the development of novel phosphorescent materials, sensors, and catalysts. The specific coordination geometry and the nature of the metal-ligand interactions are crucial in determining the properties of the resulting complex.

| Ligand | Metal Ion | Resulting Complex |

| 4-Amino-2,1,3-benzothiadiazole | Zn(II) | [Zn(4-amino-BTD)₂Cl₂] |

| Sulfonamide-derived multidentate ligand | Various Transition Metals | Tunable photophysical properties |

Crystal Engineering via Intermolecular Interactions

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. nih.gov Derivatives of 2,1,3-benzothiadiazole are particularly interesting in this context due to the presence of multiple potential interaction sites.

In the solid state, BTD derivatives can exhibit a range of non-covalent interactions, including π-π stacking, hydrogen bonding (especially in sulfonamide derivatives), and chalcogen bonding (involving the sulfur atom of the thiadiazole ring). rsc.orgresearchgate.net These interactions play a crucial role in dictating the packing of the molecules in the crystal lattice. For example, in the crystalline complex of 4-amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole, the molecules form infinite alternating π-stacks that are connected by lateral S···N interactions between neighboring stacks. rsc.orgresearchgate.net

By modifying the substituents on the BTD core, for example, through derivatives of this compound, it is possible to introduce specific functional groups that can direct the self-assembly of the molecules into desired supramolecular architectures. This control over the solid-state packing is essential for optimizing the performance of organic electronic devices, where charge transport is highly dependent on molecular arrangement.

| Interaction Type | Significance in Crystal Packing |

| π-π Stacking | Facilitates charge transport along the stacking direction |

| Hydrogen Bonding | Provides directional control over molecular assembly |

| S···N Interactions | Contributes to the formation of extended networks |

Applications of 2,1,3 Benzothiadiazole 4 Sulfonyl Chloride Derivatives in Chemical Research

Medicinal Chemistry and Pharmaceutical Development

The 2,1,3-benzothiadiazole (B189464) scaffold is a privileged structure in medicinal chemistry, and its sulfonyl chloride derivative is a key starting point for creating a multitude of biologically active compounds. nih.govontosight.ai The resulting sulfonamide derivatives have been extensively investigated for their therapeutic potential across various diseases. ontosight.ainih.gov

Intermediate for Pharmaceutical Production

2,1,3-Benzothiadiazole-4-sulfonyl chloride serves as a crucial building block in the synthesis of complex pharmaceutical molecules. Its primary role is to introduce the benzothiadiazole sulfonamide moiety into a target structure. This functional group is known to interact with various biological targets, including enzymes and receptors. ontosight.ainih.gov The synthesis typically involves the reaction of the sulfonyl chloride with a primary or secondary amine, forming a stable sulfonamide linkage. This straightforward reaction allows medicinal chemists to readily generate libraries of compounds for screening and lead optimization in the drug discovery process.

Development of Anti-Tubercular Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for novel therapeutic agents. Derivatives of benzothiadiazole have shown considerable promise in this area. nih.gov Researchers have synthesized and evaluated various benzothiazole-based compounds, including sulfonamides, for their activity against Mycobacterium tuberculosis. nih.govnih.gov

In one study, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and tested. Several of these compounds exhibited potent activity against the H37Rv strain of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to standard anti-tubercular drugs like isoniazid (B1672263). nih.gov Another line of research focused on benzothiazolylpyrimidine-5-carboxamides, which also demonstrated significant anti-tubercular activity, suggesting that the benzothiazole (B30560) scaffold is a valuable component in the design of new anti-TB drugs. nih.gov

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Mycobacterium tuberculosis (H37Rv) | Compounds 5b, 5d, and 5h showed potent activity with MIC values of 1.6 µg/mL. | nih.gov |

| Benzothiazolylpyrimidine-5-carboxamides | Mycobacterium tuberculosis (H37Rv) | Compounds 7a and 7g displayed better activity than the standard drug Isoniazid (INH). | nih.gov |

| Benzothiazole-containing azetidinone derivatives | Mycobacterium tuberculosis (H37Rv) | Compound A6 exhibited significant antitubercular activity, comparable to isoniazid and rifampicin. | istanbul.edu.tr |

Synthesis of Compounds with Potential Biological Activities (e.g., Antimicrobial, Antifungal, Anti-inflammatory, Anticancer)

The versatility of the 2,1,3-benzothiadiazole sulfonamide scaffold has led to the development of derivatives with a broad range of biological effects. ontosight.ai

Antimicrobial and Antifungal Activity: Benzothiazole sulfonamides have demonstrated notable activity against various bacterial and fungal strains. nih.govnih.gov Studies have shown that these compounds can be particularly effective against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. nih.govresearchgate.net For instance, a series of sulfonamide-1,2,4-thiadiazole derivatives showed significant antifungal activity against a range of micromycetes. nih.gov The incorporation of different reactive groups onto the sulfonamide nitrogen allows for the fine-tuning of antimicrobial specificity and potency. nih.gov

Anti-inflammatory Activity: Several novel benzothiazole derivatives bearing benzenesulfonamide (B165840) and carboxamide moieties have been synthesized and evaluated for their anti-inflammatory properties. nih.govsarpublication.com In studies using the carrageenan-induced rat paw edema model, certain compounds showed significant inhibition of inflammation, with efficacy comparable to or exceeding that of standard drugs like celecoxib. nih.gov Molecular docking studies suggest these compounds bind effectively to cyclooxygenase (COX) enzymes, a key target for anti-inflammatory drugs. nih.gov

Anticancer Activity: The benzothiadiazole nucleus is a component of various compounds investigated for their anticancer properties. ontosight.ainih.gov Sulfonamide derivatives have been shown to inhibit cancer cell growth and induce apoptosis. ontosight.ai Some benzothiazole aniline (B41778) derivatives and their platinum (II) complexes have demonstrated selective inhibitory activities against liver cancer cells, showing greater cytotoxicity than the clinically used drug cisplatin (B142131) in some cases. mdpi.com The mechanism of action for many of these compounds is linked to the inhibition of enzymes crucial for tumor growth, such as carbonic anhydrases. nih.govrug.nl

| Biological Activity | Compound Class | Key Research Finding | Reference |

|---|---|---|---|

| Antibacterial | Benzothiazole Sulfonamides | Compound 16c showed superior activity against S. aureus with a MIC of 0.025 mM. | nih.gov |

| Antifungal | Sulfonamide-1,2,4-thiadiazole derivatives | Exhibited significant activity against all tested micromycetes, with the methylpiperazine analogue being most effective. | nih.gov |

| Anti-inflammatory | Benzothiazole-benzenesulfonamide derivatives | Compounds 17c and 17i showed potent inhibition (up to 80%) of carrageenan-induced rat paw edema. | nih.gov |

| Anticancer | Benzothiazole Aniline Derivatives (L1) and their Platinum (II) Complexes (L1Pt) | Demonstrated selective and potent cytotoxic activity against liver cancer cell lines. | mdpi.com |

Antiviral Agent Synthesis

Derivatives of benzothiazole are recognized as potent antiviral agents. mdpi.comnih.gov The versatile nature of the benzothiazole moiety allows it to bind to viral components, inhibiting replication and infectivity. ontosight.aimdpi.com Research has explored the synthesis of various benzothiazole derivatives, including sulfonamides, that show activity against a range of viruses such as Human Immunodeficiency Virus (HIV) and influenza. mdpi.comnih.gov For example, some benzothiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy. nih.gov The ability to easily synthesize a wide variety of derivatives makes the benzothiazole scaffold a valuable starting point for the discovery of new antiviral drugs. mdpi.com

Agrochemical Development

The biological activity of benzothiadiazole derivatives extends beyond medicine into the field of agriculture, where they serve as foundational structures for new crop protection agents. nih.govnih.gov

Intermediate for Pesticides and Herbicides

Benzoxazole and benzothiazole derivatives have a broad spectrum of agricultural applications, including antibacterial, fungicidal, antiviral, and herbicidal activities. nih.govnih.gov A derivative of benzothiadiazole, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has been shown to induce systemic acquired resistance (SAR) in plants, helping them defend against pathogens like Fusarium oxysporum in tulips. mdpi.com Furthermore, certain benzenesulfonamide compositions have been patented for their herbicidal activity, demonstrating their utility in weed control. google.com The 2,1,3-benzothiadiazole scaffold is a key component in the discovery of new agrochemicals, providing a robust framework for developing next-generation pesticides and herbicides. nih.gov

Materials Science and Optoelectronic Devices

The strong electron-withdrawing characteristics of the BTD moiety allow for the construction of molecules with enhanced electronic properties, making them highly valuable for organic electronics. polyu.edu.hkresearchgate.net These derivatives are integral to the design of photoluminescent compounds used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). polyu.edu.hkresearchgate.net

Components for Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2,1,3-benzothiadiazole are pivotal in the creation of emissive materials for OLEDs, particularly for long-wavelength (orange and red) light emission. polyu.edu.hkrsc.org By combining the BTD acceptor unit with various electron-donating moieties, researchers have developed donor-acceptor (D-A) or donor-π-acceptor-π-donor (D–π–A–π–D) structures that exhibit high fluorescence and efficient charge transfer. rsc.orgrsc.org

For instance, novel donor-acceptor compounds using triphenylamine (B166846) (TPA) as the donor and BTD as the acceptor have been synthesized for non-doped OLEDs. rsc.org One such compound, TBAN, produced a device with a maximum luminance of 74,820 cd/m², a current efficiency of 12.1 cd A⁻¹, and a maximum external quantum efficiency (EQE) of 5.7% with minimal efficiency roll-off. rsc.org Another study reported two BTD-based D–π–A–π–D molecules that achieved high EQEs of 7.0% and 8.1% in solution-processed green OLEDs, exceeding the typical 5% limit for conventional fluorescent emitters. rsc.org This superior performance is attributed to a molecular design that effectively utilizes both singlet and triplet excitons. rsc.org

Furthermore, BTD has been employed as an acceptor to design red-emitting thermally activated delayed fluorescence (TADF) materials. rsc.org An OLED using the emitter 4,7-bis(9,9-dimethylacridin-10(9H)-yl) benzo[c] nih.govnih.govresearchgate.netthiadiazole (BTZ–DMAC) showed a maximum EQE of 8.8% with an emission peak at 636 nm. rsc.org

Table 1: Performance of Selected BTD Derivative-Based OLEDs

| Emitter Compound | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color |

| TBAN | Non-doped | 5.7% | 74,820 | Orange-Red (596 nm) |

| Emitter 2 | Doped | 8.1% | Not Specified | Green |

| BTZ–DMAC | TADF | 8.8% | Not Specified | Red (636 nm) |

Application in Organic Field-Effect Transistors (OFETs)

The electron-deficient nature of the BTD core is leveraged to create n-type and ambipolar semiconducting materials for OFETs. polyu.edu.hknih.gov By copolymerizing BTD derivatives with electron-donating units, researchers can tune the frontier molecular orbital energy levels (HOMO and LUMO) to facilitate electron injection and transport. nih.gov

One research avenue involves modifying the BTD unit with strong electron-withdrawing groups like fluorine and cyano groups. nih.gov For example, copolymers of cyclopenta[2,1-b;3,4-b]dithiophene (CDT) with functionalized BTD monomers have been studied. While a copolymer with 5,6-difluoro-2,1,3-benzothiadiazole (DFBT) showed ambipolar behavior with an electron mobility of 0.17 cm² V⁻¹ s⁻¹, replacing DFBT with stronger acceptors like 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) and 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) was explored to enhance n-type performance. nih.gov

In another study, new BTD derivatives end-capped with carbazole (B46965) and α-carboline were synthesized. nih.gov Thin films of 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govnih.govresearchgate.netthiadiazole exhibited p-channel characteristics in a top-contact/bottom-gate OFET, with a carrier mobility of up to 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵. nih.gov Additionally, difluorobenzothiadiazole-based copolymers have been used in ion-gel-gated OFETs, achieving exceptionally high mobility of 17.7 cm²/V·s by optimizing the semiconductor-dielectric interface. mdpi.com

Table 2: OFET Performance of Polymers Incorporating BTD Derivatives

| Polymer/Molecule | Comonomer | OFET Type | Mobility (cm²/V·s) | On/Off Ratio |

| PCDTT-DFBT | DFBT | Ambipolar | 0.17 (electron) | Not Specified |

| 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govnih.govresearchgate.netthiadiazole | - | p-channel | 1.0 x 10⁻⁴ | 10⁵ |

| PffBT4T-2OD | Difluoro-BTD | Ion-gel-gated | 17.7 | Not Specified |

Role in Organic Solar Cells (OSCs) and Photovoltaic Applications

BTD and its derivatives are extensively used as electron-accepting building blocks in conjugated polymers and small molecules for the active layer of OSCs. researchgate.netcjps.org These materials are crucial for both electron donor and acceptor components in bulk heterojunction solar cells. cjps.org The incorporation of the BTD unit helps to lower the bandgap of polymers, enabling them to absorb a broader range of the solar spectrum. rsc.org

For example, a polymer named PBDT-DTTBT, which combines benzodithiophene (BDT) and a hexylthiophene-substituted BTD derivative, was developed for efficient polymer solar cells. rsc.org Devices fabricated with this polymer and a fullerene acceptor (PC₇₁BM) achieved a power conversion efficiency (PCE) of 6.19%, with a high open-circuit voltage (Voc) of 0.80 V and a short-circuit current density (Jsc) of 12.72 mA cm⁻². rsc.org The introduction of the BTD derivative successfully lowered the polymer's HOMO level, contributing to the high Voc. rsc.org

BTD derivatives have also been engineered as non-fullerene acceptors (NFAs). rsc.org In one study, BTD derivatives annulated with 2-(1,3-dithiol-2-ylidene)malonitrile were synthesized. When blended with donor polymers, these NFAs produced solar cells with high Voc values exceeding 1 V, demonstrating their potential in high-efficiency photovoltaic applications. rsc.org The versatility of BTD-based polymers has led to PCEs of over 18% in non-fullerene OSCs. cjps.org

Fluorescent Materials and Chemosensors

The inherent fluorescence of the BTD core makes it a valuable scaffold for designing fluorescent materials and chemosensors. mdpi.com These materials often exhibit high fluorescence quantum yields, large Stokes shifts, and excellent thermal and photostability. researchgate.net

Researchers have synthesized BTD derivatives capable of selectively detecting specific ions. For instance, two novel BTD derivatives containing hydrogen-bond functional groups were designed as colorimetric and fluorescent sensors for the fluoride (B91410) anion (F⁻). researchgate.net These sensors showed distinct colorimetric and fluorescent changes exclusively in the presence of F⁻, allowing for its detection through direct visual observation. The sensing mechanism involves the inhibition of an excited-state intramolecular proton transfer (ESIPT) process upon interaction with fluoride. researchgate.net The versatility of BTD allows it to be incorporated into various molecular structures to create sensors for a range of analytes, including cations and neutral molecules. mdpi.com

Fluorescent Probes for Biomedical Imaging

The favorable photophysical properties of BTD derivatives have led to their development as a new class of fluorescent probes for bioimaging. nih.govnih.gov These small-molecule probes have been successfully used to label and visualize various organelles and components within living cells, such as mitochondria, lipid droplets, and the plasma membrane. nih.govnih.gov

The molecular design of BTD-based probes allows for tuning of their properties to achieve selective targeting. For example, specific BTD fluorophores have been designed for selective mitochondrial imaging, enabling the study of mitochondrial dynamics. nih.govmdpi.com The first use of a BTD derivative as a selective cellular probe was reported in 2010, and since then, the field has seen impressive advancements. nih.gov More recently, BTD has become a key acceptor core in the construction of donor-acceptor-donor type fluorophores for second near-infrared (NIR-II) bioimaging, which offers deeper tissue penetration and a higher signal-to-background ratio for in-vivo applications. dntb.gov.uaresearchgate.net

Luminescent Solar Concentrators

Luminescent solar concentrators (LSCs) are devices that capture sunlight over a large area, convert it to luminescence, and guide the emitted light to small solar cells at the edges. epj-conferences.org BTD derivatives are excellent candidates for the luminophore component in LSCs due to their intense luminescence and, crucially, their large Stokes shifts, which minimize reabsorption losses. researchgate.netrsc.org

Researchers have synthesized D-A-D structured dyes with a central BTD unit flanked by thiophene (B33073) rings. researchgate.net When embedded in a polymer matrix like PMMA, these dyes demonstrated high optical and external quantum efficiencies (OQE=47.6% and EQE=31.3%, respectively) and a flux gain of 10.3. researchgate.net The design strategy focuses on achieving a near-unity emission quantum yield and efficient light harvesting. rsc.org By optimizing the molecular structure, it is possible to create BTD-based luminophores that are not only high-performing but also accessible through sustainable, green chemistry approaches, enhancing their viability for large-scale application in building-integrated photovoltaics. rsc.org

Reagent in General Organic Synthesis

As a reactive sulfonyl chloride, this compound is primarily used to introduce the benzothiadiazole-4-sulfonyl moiety into various organic molecules. This process allows for the modification and functionalization of a wide range of compounds.

The principal reaction of this compound is with nucleophiles, most commonly primary and secondary amines. This reaction, known as sulfonylation, results in the formation of a stable sulfonamide linkage. libretexts.org This straightforward reaction covalently attaches the benzothiadiazole-4-sulfonyl group to the amine-containing target molecule.

Similarly, the reagent can react with phenols and other hydroxyl-containing compounds in the presence of a base to form sulfonate esters. researchgate.netresearchgate.net This extends the range of molecules that can be modified with the benzothiadiazole group. The formation of these stable covalent bonds is a cornerstone of its application in organic synthesis.

| Reactant Functional Group | Resulting Linkage | Product Class |

|---|---|---|

| Primary/Secondary Amine (-NHR) | Sulfonamide (-SO₂-NR-) | Benzothiadiazole Sulfonamides |

| Phenol/Alcohol (-OH) | Sulfonate Ester (-SO₂-O-) | Benzothiadiazole Sulfonate Esters |

The introduction of the 2,1,3-benzothiadiazole-4-sulfonyl group serves to functionalize organic compounds, imparting new properties. The 2,1,3-benzothiadiazole (BTD) moiety is a privileged electron-acceptor unit found in numerous fluorescent probes and optoelectronic materials. nih.gov Attaching this group can therefore significantly alter the electronic and photophysical characteristics of a target molecule.

Furthermore, the BTD ring itself can be subjected to further chemical modifications, such as regioselective C-H borylation, allowing for the synthesis of a diverse library of functionalized reagents. nih.gov This enables chemists to create tailored molecules with specific properties, starting from the basic BTD framework. By attaching the benzothiadiazole sulfonyl group, researchers can transform simple organic molecules into more complex systems with potential applications in materials science and medicinal chemistry.

Analytical Chemistry Applications

The inherent fluorescence of the 2,1,3-benzothiadiazole core is a key feature that enables its use in analytical chemistry. acs.orgmdpi.com Derivatives of this compound are employed as labeling reagents to enhance the detection of analytes in various analytical techniques.

In analytical methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS), many target analytes (e.g., amino acids, peptides, pharmaceuticals) lack a native chromophore or fluorophore, making them difficult to detect at low concentrations. sdiarticle4.com Chemical derivatization is a process that chemically modifies an analyte to make it more suitable for analysis. sdiarticle4.com

This compound and its analogues are used as pre-column derivatization reagents in HPLC. sdiarticle4.com The sulfonyl chloride group reacts with amine or thiol functionalities on the analyte, covalently attaching the highly fluorescent benzothiadiazole tag. abcam.comthermofisher.com This process transforms a non-fluorescent analyte into a highly fluorescent derivative that can be easily detected with high sensitivity by a fluorescence detector. researchgate.net The 2,1,3-benzothiadiazole scaffold is known for its high photostability, large Stokes shifts, and high fluorescence quantum yields, which are desirable properties for a fluorescent label. acs.orgnih.gov

This labeling strategy is also beneficial for mass spectrometry. The introduction of the tag increases the mass of the analyte, moving it to a clearer region of the mass spectrum. More importantly, the tag can influence the fragmentation of the analyte in tandem mass spectrometry (MS/MS), producing predictable fragment ions that aid in the identification and quantification of the labeled molecule in complex biological mixtures. nih.gov5z.comjchemrev.com

| Application | Target Analytes | Principle | Detection Method |

|---|---|---|---|

| Fluorescent Labeling | Amines, Thiols, Phenols (e.g., in peptides, proteins, drugs) | Covalent attachment of the fluorescent benzothiadiazole moiety to analytes lacking native fluorescence. | HPLC with Fluorescence Detection, Mass Spectrometry (MS, MS/MS) |

Computational Chemistry and Theoretical Studies on 2,1,3 Benzothiadiazole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational investigations into BTD derivatives, offering a balance between accuracy and computational cost. It is extensively used to explore the electronic structure and properties of these molecules in their ground and excited states.

Molecular Structure and Geometrical Parameters

DFT calculations are routinely employed to determine the optimized molecular geometry of BTD derivatives. mdpi.comnih.gov These studies have consistently shown that the 2,1,3-benzothiadiazole (B189464) core is essentially planar. This planarity is a crucial feature, as it facilitates π-conjugation across the molecule, which in turn influences the electronic and photophysical properties.

Charge Transfer Characteristics

The BTD core is a potent electron acceptor, and when combined with electron-donating groups, it forms molecules with significant intramolecular charge transfer (ICT) character. mdpi.com DFT calculations are instrumental in elucidating the nature of this charge transfer. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides a clear picture of the electron density redistribution upon electronic excitation.

In typical D-A-D derivatives, the HOMO is localized on the electron-donating moieties, while the LUMO is centered on the BTD acceptor unit. mdpi.com This spatial separation of the frontier molecular orbitals is a hallmark of an efficient ICT process. The introduction of a 4-sulfonyl chloride group would further enhance the electron-accepting nature of the BTD core, leading to a more pronounced ICT. This is expected to significantly impact the photophysical properties, such as absorption and emission wavelengths. Theoretical calculations have shown that the difference in dipole moment between the ground and excited states (Δμ), a key parameter in nonlinear optical materials, is directly related to the efficiency of the ICT process. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | ICT Character |

|---|---|---|---|---|

| BTD-Donor 1 | -5.60 | -3.59 | 2.01 | High |

| BTD-Donor 2 | -5.76 | -3.48 | 2.28 | Moderate |

| BTD-Donor 3 | -5.24 | -3.49 | 1.75 | Very High |

| BTD-Donor 4 | -5.86 | -3.48 | 2.38 | Moderate |

Aromaticity Studies of the Benzothiadiazole Ring System

The aromaticity of the 2,1,3-benzothiadiazole ring system has been a subject of theoretical investigation. According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n+2) π electrons is considered aromatic. masterorganicchemistry.comlibretexts.org The BTD ring system is a 10-electron system, which conforms to Hückel's rule (for n=2).

Optoelectronic Properties and Intramolecular Charge Transfer

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the optoelectronic properties of BTD derivatives, such as their absorption and emission spectra. nih.govnih.gov These calculations can accurately predict the energies of electronic transitions and their corresponding oscillator strengths.

The low-energy absorption band in D-A type BTD derivatives is typically assigned to the HOMO-LUMO transition and possesses strong ICT character. icm.edu.pl The energy of this transition, and thus the color of the compound, can be tuned by modifying the strength of the donor and acceptor units. A stronger donor or a stronger acceptor leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. mdpi.com The introduction of a 4-sulfonyl chloride group, a powerful electron-withdrawing moiety, would be expected to significantly lower the LUMO energy level, resulting in a smaller energy gap and absorption at longer wavelengths.

| Derivative | Calculated Max Absorption (nm) | Calculated Max Emission (nm) | Calculated Energy Gap (eV) |

|---|---|---|---|

| BTD Derivative A | 413 | 623 | 2.01 |

| BTD Derivative B | 452 | 592 | 2.28 |

| BTD Derivative C | 526 | 667 | 1.75 |

| BTD Derivative D | 452 | 563 | 2.38 |

Mechanistic Computational Investigations

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving BTD derivatives. DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates and providing insights into reaction pathways and selectivity.

For example, computational studies have been employed to understand the regioselectivity of C-H functionalization reactions on the BTD core. nih.gov These studies can explain why certain positions on the benzene (B151609) ring are more reactive than others towards electrophilic or nucleophilic attack. Such insights are invaluable for designing synthetic routes to novel BTD derivatives. Mechanistic investigations have also been applied to understand the reactivity of BTD-based arynes, which are highly reactive intermediates in organic synthesis. nih.gov The presence and position of a sulfonyl chloride group would drastically alter the electronic landscape of the BTD ring, thereby influencing its reactivity and the mechanisms of its transformations.

Advanced Computational Models for Property Prediction

Beyond DFT, more advanced computational models are being developed to accelerate the discovery of new BTD derivatives with desired properties. Machine learning (ML) has emerged as a powerful tool for building quantitative structure-property relationship (QSPR) models. nih.govresearchgate.netnih.gov These models are trained on existing experimental data to learn the complex relationships between molecular structure and properties such as photophysical characteristics, solubility, and even biological activity.

For BTD derivatives, ML models have been successfully developed to predict maximum absorption and emission wavelengths with high accuracy. nih.gov These models can screen vast virtual libraries of potential BTD derivatives much faster than traditional quantum chemical calculations, identifying promising candidates for synthesis and experimental validation. As more data on the properties of BTD derivatives, including those with sulfonyl chloride substituents, become available, these ML models will become even more powerful and predictive, further accelerating the pace of materials discovery. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of functionalized 2,1,3-benzothiadiazole (B189464) derivatives has traditionally been a challenge, often necessitating multi-step, de novo construction of the heterocyclic ring for many substitution patterns. nih.govacs.org The classic Hurd-Moriarty synthesis, which involves the reaction of o-phenylenediamine (B120857) with thionyl chloride, is effective for the parent compound but offers limited flexibility for creating substituted analogues. ontosight.ai This has spurred research into more direct and versatile synthetic methodologies.

A significant breakthrough in this area is the application of regioselective C–H borylation. nih.govacs.org This modern, iridium-catalyzed method allows for the direct introduction of boryl groups onto the BTD core, creating versatile building blocks for further functionalization. nih.gov Researchers have demonstrated that this technique can selectively target specific positions on the benzoid ring, providing access to previously hard-to-synthesize isomers. nih.govacs.org For example, specific conditions can favor the formation of 5-boryl BTD or 4,6-diboryl BTD, opening pathways to a wide array of derivatives that were once inaccessible without lengthy, from-scratch syntheses. nih.govacs.org These advancements are crucial for accelerating the discovery of new BTD-based functional molecules. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| De Novo Synthesis (e.g., Hurd-Moriarty) | Construction of the BTD ring from a substituted o-phenylenediamine precursor. ontosight.ai | Effective for specific, pre-determined substitution patterns. |

| Regioselective C–H Borylation | Direct, iridium-catalyzed functionalization of the BTD core to introduce versatile boryl groups. nih.govacs.org | Allows direct access to C5- and C6-substituted BTDs; avoids lengthy de novo routes; provides versatile building blocks. nih.gov |

| Direct C-H Arylation | A modern, environmentally attractive method for creating C-C bonds between BTD and other (hetero)aromatic compounds. researchgate.net | Reduces the number of synthetic steps compared to traditional cross-coupling reactions. researchgate.net |

Exploration of New Derivatization Reactions and Regioselectivity

Beyond the initial synthesis of the BTD core, the exploration of new derivatization reactions is a key frontier. The development of methods for direct functionalization of the BTD ring is a high-priority research area, as it circumvents the need for building the molecule from scratch for each new derivative. nih.gov

The C–H borylation strategy is a prime example, not just as a synthetic pathway, but as a gateway to a host of new derivatization reactions. nih.govacs.org The resulting borylated BTD intermediates are highly versatile and can undergo various subsequent transformations, including Suzuki-Miyaura cross-coupling reactions, to introduce a wide range of substituents at the C4, C5, C6, and C7 positions. nih.govwikipedia.org This approach has fundamentally changed the landscape of BTD derivatization, making previously challenging unsymmetrically substituted BTDs more accessible. acs.org

Furthermore, research is delving into the reactivity of these novel intermediates. For instance, functionalized BTDs have been used to generate and trap novel heteroarynes, such as 2,1,3-benzothiadiazol-4,5-yne. nih.gov The study of the regioselectivity of these aryne trapping reactions, guided by theoretical models like the Aryne Distortion Model, provides deep mechanistic insights and allows for the predictable synthesis of complex, fused-ring systems. nih.gov This exploration of novel reactivity and selectivity is critical for expanding the chemical space accessible from the BTD scaffold. nih.gov

Expanded Applications in Interdisciplinary Fields

The unique properties of 2,1,3-benzothiadiazole derivatives have positioned them as valuable components in a multitude of interdisciplinary fields. ontosight.aimdpi.com Initially recognized for their use in organic electronics, their applications now span materials science, medicine, and agriculture. ontosight.aiontosight.aimdpi.com

In the realm of materials science, BTD is a privileged electron-acceptor unit used in the construction of photoluminescent compounds. researchgate.netpolyu.edu.hk This has led to its widespread use in:

Organic Light-Emitting Diodes (OLEDs): BTD derivatives are core materials in the emissive layer of OLEDs. mdpi.compolyu.edu.hkpolyu.edu.hk

Organic Solar Cells: The strong electron-withdrawing nature of the BTD core helps create materials with low HOMO-LUMO gaps, which are beneficial for organic photovoltaics. wikipedia.orgacs.org

Organic Field-Effect Transistors (OFETs): BTD-containing molecules are used to create semiconducting materials for transistors. ontosight.airesearchgate.net

Flow Batteries: The redox-active nature of the BTD heterocycle makes it a candidate for components in energy storage systems. wikipedia.org

In the life sciences, BTD derivatives are being investigated for a range of biomedical and agricultural applications:

Pharmaceuticals: The BTD scaffold is found in compounds exhibiting antimicrobial, antiviral, and anticancer properties. ontosight.ai

Biomarkers and Fluorescent Probes: The inherent fluorescence of many BTD derivatives makes them suitable for bioimaging and sensing applications. mdpi.com

Agriculture: Certain BTD derivatives have been shown to act as biostimulants, enhancing plant growth and increasing the content of health-promoting substances like lycopene (B16060) in tomatoes. mdpi.com

Advanced Material Design with Tailored Properties

The future of BTD research lies in the rational design of advanced materials with precisely tailored properties. The BTD unit functions as a versatile building block, allowing chemists to fine-tune the electronic and photophysical characteristics of the final material through strategic chemical modification. ontosight.aimdpi.com

A primary strategy involves the creation of donor-acceptor (D-A) type molecules, where BTD serves as the strong electron-acceptor component. researchgate.net By pairing BTD with various electron-donating units, researchers can control properties such as the material's band gap, absorption spectrum, and charge transport capabilities. wikipedia.orgacs.org This approach has been successfully used to develop new low band gap polymers for more efficient polymer-fullerene solar cells. acs.org

Crystal engineering is another emerging avenue for advanced material design. researchgate.net By controlling the intermolecular interactions of BTD derivatives in the solid state, it is possible to create materials with unique packing motifs. researchgate.net For example, researchers have engineered charge-transfer (CT) complexes where both the donor and acceptor moieties are derivatives of the 2,1,3-benzothiadiazole ring system. researchgate.net This level of control over the solid-state architecture opens up new possibilities for creating organic solids with novel electronic and optical properties. researchgate.net

| Material Application | Design Strategy | Tailored Property |

| Organic Solar Cells | Copolymerization of BTD with thiophene (B33073) units. acs.org | Reduced band gap (1.69−1.75 eV) for improved light absorption. acs.org |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation of BTD as an acceptor unit in D-A-D type emitters. researchgate.net | Enhanced electronic properties and photoluminescence. researchgate.netpolyu.edu.hk |

| Organic Solids | Co-crystallization of donor and acceptor BTD derivatives. researchgate.net | Formation of charge-transfer complexes with specific π-stacking for novel optical properties. researchgate.net |

In-depth Biological Activity and Mechanistic Studies of Derivatives

While the material applications of BTD are well-established, a growing area of research is the in-depth investigation of the biological activities of its derivatives and the underlying mechanisms of action. Benzothiazole (B30560) and related heterocyclic compounds are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. pharmacyjournal.innih.gov

Future research will focus on moving beyond preliminary screening to detailed mechanistic studies. For example, in the context of anticancer activity, studies are examining how BTD derivatives interact with biological targets to inhibit tumor cell proliferation. nih.gov Research has shown that benzothiazole derivatives can be more active than structurally similar benzimidazole (B57391) derivatives against certain lung cancer cell lines. nih.gov